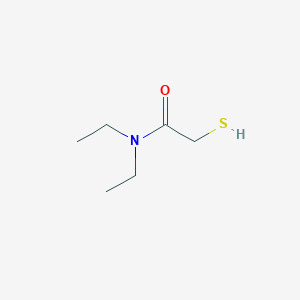
2,3-Difluoro-5-iodopyridine-4-carboxylic acid
Overview
Description
2,3-Difluoro-5-iodopyridine-4-carboxylic acid is a fluorinated pyridine derivative with the molecular formula C6H2F2INO2 and a molecular weight of 284.98 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and organic synthesis . It is characterized by its high boiling point of approximately 404°C at 760 mmHg and a density of around 2.3 g/cm³ .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluorinated pyridines, including 2,3-Difluoro-5-iodopyridine-4-carboxylic acid, often involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halogens or nitro groups in position 2 are typically used as starting materials . Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid . The reaction conditions usually involve the use of polar aprotic solvents and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale nucleophilic substitution reactions using similar reagents and conditions as those described for laboratory synthesis. The scalability of these reactions allows for the efficient production of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-5-iodopyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine and iodine atoms in the compound can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols or aldehydes.
Coupling Reactions: The iodine atom can participate in cross-coupling reactions such as Suzuki or Sonogashira couplings to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, fluoroboric acid.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2,3-Difluoro-5-iodopyridine-4-carboxylic acid is utilized in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic molecules, which are valuable in materials science and catalysis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Fluorinated pyridines are explored for their potential as pharmaceutical intermediates, contributing to the development of new drugs with improved pharmacokinetic properties.
Industry: The compound’s unique chemical properties make it useful in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2,3-Difluoro-5-iodopyridine-4-carboxylic acid involves its interaction with various molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The iodine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoropyridine-4-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and biological properties.
5-Iodopyridine-4-carboxylic acid: Lacks the fluorine atoms, affecting its chemical stability and interactions.
2,3,5-Trifluoropyridine-4-carboxylic acid: Contains an additional fluorine atom, which can alter its electronic properties and reactivity.
Uniqueness
2,3-Difluoro-5-iodopyridine-4-carboxylic acid is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical and biological properties. The combination of these halogens enhances the compound’s reactivity and potential for forming diverse chemical bonds, making it a valuable tool in synthetic chemistry and drug development.
Properties
IUPAC Name |
2,3-difluoro-5-iodopyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F2INO2/c7-4-3(6(11)12)2(9)1-10-5(4)8/h1H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIOGXXMBPXLMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)F)C(=O)O)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253791 | |
| Record name | 2,3-Difluoro-5-iodo-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017793-22-4 | |
| Record name | 2,3-Difluoro-5-iodo-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017793-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Difluoro-5-iodo-4-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801253791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















